molecular formula C17H19N3O3S B2875569 1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1209600-46-3

1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2875569
CAS No.: 1209600-46-3
M. Wt: 345.42
InChI Key: HLVQHVWMNNJYPI-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a synthetic organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic and nucleophilic substitution reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution using cyanide salts.

    Cyclopropylcarbamoyl Group Addition: This step involves the reaction of cyclopropylamine with an appropriate acylating agent to form the cyclopropylcarbamoyl group.

    Methylsulfanyl Group Addition: The methylsulfanyl group is typically introduced through a thiolation reaction using methylthiolating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and carbamoyl groups can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

    1-(Cyclopropylcarbamoyl)ethyl 3-cyano-2-(methylsulfanyl)pyridine-4-carboxylate: Lacks the 6-cyclopropyl group, which may affect its binding affinity and specificity.

    1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-5-carboxylate: Positional isomer with potentially different reactivity and biological activity.

Uniqueness: The presence of both cyclopropyl and methylsulfanyl groups in 1-(Cyclopropylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological interactions, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[1-(cyclopropylamino)-1-oxopropan-2-yl] 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-9(15(21)19-11-5-6-11)23-17(22)12-7-14(10-3-4-10)20-16(24-2)13(12)8-18/h7,9-11H,3-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVQHVWMNNJYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)OC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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